

# Head-to-Head Comparison: Deucravacitinib vs. Tofacitinib in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TYK2 ligand 1 |           |
| Cat. No.:            | B12360333     | Get Quote |

A comprehensive analysis for researchers and drug development professionals of two leading oral therapies for moderate-to-severe plaque psoriasis, deucravacitinib and tofacitinib. This guide delves into their distinct mechanisms of action, comparative clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.

Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and tofacitinib, an oral Janus kinase (JAK) inhibitor, represent significant advancements in the oral treatment landscape for moderate-to-severe plaque psoriasis.[1] While both drugs modulate inflammatory pathways, their distinct molecular targets and mechanisms of action result in different efficacy and safety profiles. This guide provides a detailed comparison to inform research and development in dermatology.

## Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib's unique mechanism of action sets it apart from other kinase inhibitors. It selectively targets the regulatory domain of TYK2, an intracellular enzyme involved in the signaling of key cytokines in psoriasis pathogenesis, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive state, thereby blocking the downstream signaling cascade.

In contrast, tofacitinib is a pan-JAK inhibitor, targeting the catalytic domain of JAK1, JAK2, and JAK3. This broader inhibition affects a wider range of cytokine signaling pathways involved in



inflammation and hematopoiesis.



Click to download full resolution via product page

Deucravacitinib's allosteric inhibition of TYK2.





Click to download full resolution via product page

Tofacitinib's pan-JAK inhibition.

## **Clinical Efficacy: A Comparative Analysis**

The efficacy of deucravacitinib was established in the Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared deucravacitinib with both placebo and apremilast.[3][4] Tofacitinib's efficacy in psoriasis was demonstrated in the Phase 3 OPT Pivotal 1 and OPT Pivotal 2 trials, which compared two doses of tofacitinib to placebo.[5]



| Efficacy<br>Endpoint<br>(Week 16) | Deucravacit<br>inib 6 mg<br>once daily<br>(POETYK<br>PSO-1)[3] | Tofacitinib 5 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6] | Tofacitinib 10 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6] | Placebo<br>(POETYK<br>PSO-1)[3] | Placebo<br>(OPT<br>Pivotal 1 &<br>2 Pooled)[6] |
|-----------------------------------|----------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------|---------------------------------|------------------------------------------------|
| PASI 75                           | 58.7%                                                          | 43%                                                        | 59%                                                         | 12.7%                           | 9%                                             |
| sPGA 0/1                          | 53.6%                                                          | Not Reported                                               | Not Reported                                                | 7.2%                            | Not Reported                                   |

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib (at most doses) and tofacitinib (10 mg twice daily) were among the most effective oral treatments for achieving PASI 75 and a Physician's Global Assessment (PGA) score of 0 or 1 at 12-16 weeks.[7] Another network meta-analysis of eight randomized controlled trials with 3,612 participants concluded that tofacitinib 15 mg twice daily had the highest probability of achieving PASI 75 at both 8 and 12 weeks, followed by tofacitinib 10 mg twice daily and deucravacitinib 12 mg once daily.[8]

## Safety and Tolerability Profile

The safety profiles of deucravacitinib and tofacitinib have been extensively evaluated in their respective clinical trial programs.



| Adverse Event (Incidence per 100 person-years) | Deucravacitinib 6 mg once<br>daily (POETYK PSO-1 & 2<br>Pooled, 52 weeks)[9] | Tofacitinib 5 mg or 10 mg<br>twice daily (Pooled from 6<br>trials)[10] |
|------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Serious Infections                             | 1.7                                                                          | 1.16                                                                   |
| Herpes Zoster                                  | 0.8                                                                          | 2.51                                                                   |
| Malignancies (excluding NMSC)                  | 1.0                                                                          | 0.67                                                                   |
| Major Adverse Cardiovascular<br>Events (MACE)  | 0.3                                                                          | 0.26                                                                   |
| Venous Thromboembolism (VTE)                   | 0.2                                                                          | Not Reported                                                           |
| Acne                                           | 2.9                                                                          | Not Reported                                                           |
| Folliculitis                                   | 2.8                                                                          | Not Reported                                                           |

NMSC: Non-melanoma skin cancer

In a network meta-analysis, tofacitinib 10 mg twice daily was associated with the highest likelihood of treatment-emergent adverse events.[7] The same analysis suggested that deucravacitinib at a dose of 3 mg twice daily struck a good balance between short-term efficacy and safety.[7]

## **Experimental Protocols**

The pivotal trials for both deucravacitinib and tofacitinib were multicenter, randomized, double-blind, placebo-controlled studies.

Deucravacitinib: POETYK PSO-1 and POETYK PSO-2

- Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[3][4]
- Study Design: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg
   once daily, placebo, or apremilast 30 mg twice daily.[11] At week 16, patients in the placebo



group were switched to deucravacitinib.[12]

- Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score of ≥12, a static Physician's Global Assessment (sPGA) score of ≥3, and body surface area (BSA) involvement of ≥10%.[2][12]
- Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16, both compared to placebo.[4]

Tofacitinib: OPT Pivotal 1 and OPT Pivotal 2

- Objective: To determine the efficacy and safety of two doses of oral tofacitinib compared to placebo in adults with moderate-to-severe chronic plaque psoriasis.[5]
- Study Design: Patients were randomized in a 2:2:1 ratio to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or placebo.[5]
- Patient Population: Adults with stable, chronic plaque psoriasis for at least 6 months, with a
  PASI score of ≥12, an sPGA score of ≥3, and BSA involvement of ≥10%.
- Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving a Physician's Global Assessment (PGA) response of "clear" or "almost clear" at week 16, both compared to placebo.

## Conclusion

Deucravacitinib and tofacitinib are both effective oral treatments for moderate-to-severe plaque psoriasis. Deucravacitinib's highly selective, allosteric inhibition of TYK2 offers a targeted approach to modulating the IL-23/IL-17 axis. Tofacitinib, with its broader JAK inhibition, also demonstrates significant efficacy. Head-to-head comparisons from network meta-analyses suggest that higher doses of tofacitinib may have a slight efficacy advantage in the short term, while deucravacitinib may offer a better balance of efficacy and safety. The choice between these agents will likely depend on individual patient characteristics, comorbidities, and risk



tolerance. Further long-term head-to-head trials are needed to fully elucidate the comparative benefits and risks of these two important oral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Deucravacitinib for Moderate-to-Severe Psoriasis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb New Two-Year Deucravacitinib Data Reinforce Durable Efficacy and Consistent Safety Profile in Treatment of Moderate to Severe Plaque Psoriasis [news.bms.com]
- 5. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of chronic plaque psoriasis: results from two randomized, placebo-controlled, phase III trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Tofacitinib for the Treatment of Moderate-to-Severe Chronic Plaque Psoriasis in Patient Subgroups from Two Randomised Phase 3 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. The efficacy and safety of tofacitinib, peficitinib, solcitinib, baricitinib, abrocitinib and deucravacitinib in plaque psoriasis - A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deucravacitinib in moderate-to-severe plaque psoriasis: Pooled safety and tolerability over
   52 weeks from two phase 3 trials (POETYK PSO-1 and PSO-2) PubMed
   [pubmed.ncbi.nlm.nih.gov]



- 10. Review on Novel Oral Therapies for Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deucravacitinib in plaque psoriasis: Four-year safety and efficacy results from the Phase 3 POETYK PSO-1, PSO-2 and long-term extension trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Deucravacitinib vs. Tofacitinib in Plaque Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360333#head-to-head-comparison-of-deucravacitinib-and-tofacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com